Product packaging for Imidazo[1,2-a]pyridine-6-boronic acid(Cat. No.:CAS No. 913835-63-9)

Imidazo[1,2-a]pyridine-6-boronic acid

Cat. No.: B1387057
CAS No.: 913835-63-9
M. Wt: 161.96 g/mol
InChI Key: IPJIKGJKMCILGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imidazo[1,2-a]pyridine-6-boronic acid (CAS: 913835-63-9) is a heterocyclic compound featuring a fused imidazole and pyridine core with a boronic acid (-B(OH)₂) substituent at the 6-position. This structural motif enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl systems . The boronic acid group enhances molecular interactions, modifies pharmacokinetic properties, and improves target selectivity, making it valuable in drug discovery .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BN2O2 B1387057 Imidazo[1,2-a]pyridine-6-boronic acid CAS No. 913835-63-9

Properties

IUPAC Name

imidazo[1,2-a]pyridin-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-1-2-7-9-3-4-10(7)5-6/h1-5,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJIKGJKMCILGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN2C=CN=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657150
Record name Imidazo[1,2-a]pyridin-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-63-9
Record name [Imidazo[1,2-a]pyridin-6-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridin-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyridine-6-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-6-boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the boronic acid site or other positions on the molecule .

Scientific Research Applications

Drug Development

Overview
Imidazo[1,2-a]pyridine-6-boronic acid serves as a crucial building block in the synthesis of pharmaceuticals. Its derivatives have shown promise in targeted cancer therapies due to their ability to inhibit specific biological pathways involved in tumor growth.

Case Study: c-Met Inhibitors
Research has identified imidazo[1,2-a]pyridine derivatives as potential inhibitors of the c-Met receptor tyrosine kinase, which is implicated in various cancers. The modification of these compounds led to enhanced binding affinity and selectivity, making them suitable candidates for further development as anti-cancer drugs .

CompoundActivityReference
6-Bromoimidazo[1,2-a]pyridinec-Met inhibition
ZolimidineAnticancer agent

Chemical Biology

Overview
In chemical biology, this compound is utilized as a chemical probe to study biological processes. It aids researchers in understanding disease mechanisms and identifying therapeutic targets.

Applications in Research
The compound has been used to develop chemical probes that target specific proteins involved in disease pathways, facilitating the discovery of new therapeutic strategies.

Material Science

Overview
In material science, this compound is explored for developing advanced materials such as sensors and catalysts due to its unique electronic properties.

Applications
The compound's ability to form stable complexes with metal ions makes it an attractive candidate for sensor development aimed at detecting specific analytes.

Diagnostics

Overview
this compound can be formulated into diagnostic agents that aid in the detection of biomolecules relevant to various diseases.

Example Application
Its derivatives are being investigated for use in assays that detect biomarkers associated with cancer and other diseases.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-6-boronic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Imidazo[1,2-a]pyridine-6-acetic Acid (CAS: 1488389-22-5)
  • Structure : Replaces boronic acid with a carboxylic acid (-CH₂COOH) group.
  • Properties : Increased hydrophilicity due to the ionizable carboxylic group but reduced utility in cross-coupling reactions. Used in designing prodrugs or metabolites .
  • Applications : Less prevalent in catalytic applications but explored for anti-inflammatory and antimicrobial activities .
Imidazo[1,2-a]pyrimidine-6-carboxylic Acid (CAS: 944896-64-4)
  • Structure : Pyrimidine ring replaces pyridine, with a carboxylic acid at position 4.
  • Properties : Enhanced hydrogen-bonding capacity due to pyrimidine’s nitrogen-rich core. Lower metabolic stability compared to pyridine analogs .
  • Applications : Investigated for kinase inhibition and nucleic acid mimicry .

Boronic Acid Derivatives

{Imidazo[1,2-a]pyrimidin-6-yl}boronic Acid Hydrochloride
  • Structure : Pyrimidine core with boronic acid at position 5.
  • Properties : Higher pKa (~8.5) compared to imidazo[1,2-a]pyridine-6-boronic acid (pKa ~7.2), affecting diol-binding affinity and reactivity at physiological pH .
  • Applications : Used in glucose-sensing materials and targeted therapies due to stronger binding with cis-diols .
IP-Se-06 (Selenylated Imidazo[1,2-a]pyridine)
  • Structure : Selenium replaces boron, introducing redox-modulating properties.
  • Properties : Superior antioxidant activity but higher toxicity. Demonstrated potent antiproliferative effects in glioblastoma via Akt/mTOR pathway inhibition .

Anticancer Activity

Compound IC₅₀ (μM) Target Pathway Key Advantage Reference
This compound 1.04–2.90 c-Met kinase inhibition High selectivity, low off-target toxicity
6-Methyl-2-phenylimidazo[1,2-a]pyridine >10 Glycogen synthase kinase-3β Poor solubility limits bioavailability
IP-Se-06 0.44–1.54 Redox modulation Dual antiproliferative and pro-apoptotic effects

Pharmacokinetic Properties

  • This compound : Improved aqueous solubility (logP ~1.2) compared to methyl or phenyl derivatives (logP >2.5). Boronic acid enhances membrane permeability and metabolic stability .
  • Carboxylic Acid Analogs : Higher solubility but rapid clearance due to ionization at physiological pH .

Reactivity Comparison

Reaction Type Boronic Acid Derivative Carboxylic Acid Derivative
Suzuki Coupling High efficiency (k ~10³ M⁻¹s⁻¹) Not applicable
Esterification Forms boronate esters with diols Forms esters via Fischer Speier method
Metabolic Conjugation Forms stable glucuronides Rapid glycination or sulfation

Biological Activity

Imidazo[1,2-a]pyridine-6-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, structure-activity relationships (SAR), and case studies highlighting its potential therapeutic applications.

Background

Imidazo[1,2-a]pyridine derivatives are recognized for their unique nitrogen-containing heterocyclic structures, which contribute to their pharmacological versatility. These compounds have been shown to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective effects . The introduction of boronic acid functionality enhances their reactivity and potential interactions with biological targets.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity : Numerous studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, certain derivatives showed submicromolar inhibitory activity against tumor cells, indicating their potential as anticancer agents .
  • Antibacterial and Antifungal Properties : The compound has been evaluated for its antimicrobial effects, with promising results against several bacterial strains and fungi .
  • Anti-inflammatory Effects : Research indicates that imidazo[1,2-a]pyridine derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Positioning of Substituents : The nature and positioning of substituents on the imidazo ring significantly influence the compound's potency. For example, modifications at the C-6 position have been associated with enhanced anticancer activity due to better interaction with target proteins .
  • Boronic Acid Group : The presence of the boronic acid moiety is essential for the compound's ability to interact with biomolecules such as enzymes and receptors, enhancing its therapeutic potential .

Synthesis Methods

Various synthetic routes have been developed to create this compound derivatives. Notable methods include:

  • Catalyst-Free Functionalization : A recent study introduced a catalyst-free method for C-3 functionalization of imidazo[1,2-a]pyridines using commercially available boronic acids. This approach allows for broad substrate scope and improved efficiency in synthesizing biologically active compounds .
  • Green Chemistry Approaches : Efforts to develop environmentally friendly synthesis routes have led to innovative methodologies that reduce waste and improve yields while maintaining biological activity .

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

  • Anticancer Screening : In vitro studies demonstrated that derivatives exhibited significant cytotoxic effects against various cancer cell lines (IC50 values ranging from 0.126 μM to 2.95 μM), indicating their potential as effective anticancer agents .
  • Inhibition Studies : Compounds derived from Imidazo[1,2-a]pyridine were tested for their ability to inhibit key kinases involved in cancer progression. For example, certain derivatives showed promising inhibition of FLT3 mutations associated with acute myeloid leukemia (AML), suggesting a targeted therapeutic approach for this malignancy .
  • Neuroprotective Effects : Some studies have reported neuroprotective activities attributed to these compounds, showcasing their potential in treating neurodegenerative diseases through modulation of neuroinflammatory pathways .

Q & A

Q. What are the common synthetic routes for Imidazo[1,2-a]pyridine-6-boronic acid?

The synthesis typically involves halogenation followed by Miyaura borylation. For example, brominated imidazo[1,2-a]pyridine intermediates (e.g., 6-bromo derivatives) can undergo palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂Pin₂) under anhydrous conditions. Key steps include:

  • Bromination using N-bromosuccinimide (NBS) in DMF or acetonitrile .
  • Suzuki-Miyaura coupling with Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalysts, and potassium carbonate as a base in THF or dioxane . Purification via flash chromatography (hexane/ethyl acetate gradients) ensures high yields .

Q. How is flash chromatography applied in purifying Imidazo[1,2-a]pyridine derivatives?

Flash chromatography is critical for isolating boronic acid derivatives due to their polar nature. A typical protocol involves:

  • Silica gel column packing with hexane/ethyl acetate (5:1 to 1:1 gradients).
  • Monitoring by TLC (Rf = 0.3–0.5 in ethyl acetate).
  • Evaporation under reduced pressure to recover pure fractions. This method effectively separates boronic acid products from unreacted starting materials or Pd catalysts .

Q. What spectroscopic techniques are used for characterizing this compound?

Characterization includes:

  • ¹H/¹³C NMR : Signals for the boronic acid group (B-OH) appear as broad peaks near δ 7–8 ppm in DMSO-d₆ .
  • HRMS (ESI) : Accurate mass analysis confirms molecular ion peaks (e.g., [M+H]⁺ or [M-B(OH)₂]⁺ fragments) .
  • IR Spectroscopy : B-O stretching vibrations at ~1350 cm⁻¹ and O-H bonds at ~3200 cm⁻¹ .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this compound?

Optimization involves:

  • Catalyst screening : Pd(dppf)Cl₂ shows higher efficiency than Pd(PPh₃)₄ for electron-deficient aryl bromides .
  • Solvent selection : Dioxane improves solubility of boronic acids compared to THF .
  • Temperature control : Reactions at 80–100°C for 12–24 hours enhance conversion rates .
  • Additives : Use of 2 M K₂CO₃ minimizes protodeboronation side reactions .

Q. What strategies mitigate side reactions during synthesis?

Common issues and solutions:

  • Protodeboronation : Use degassed solvents and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Pd residues : Post-synthesis treatment with activated charcoal or EDTA washes removes catalyst traces .
  • By-product formation : Adjust stoichiometry (1.2:1 boronic acid:aryl halide ratio) to favor coupling over homo-coupling .

Q. How do structural modifications influence the biological activity of derivatives?

Substituent effects are evaluated via:

  • SAR studies : Introducing electron-withdrawing groups (e.g., -NO₂) at the 3-position enhances antimicrobial activity (IC₅₀ < 2 µM) .
  • Quinazoline hybrids : 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives show anticancer activity (e.g., 10j: IC₅₀ = 1.76 µM against A549 cells) via kinase inhibition .

Q. How to resolve contradictions in catalytic efficiency data for Pd-catalyzed reactions?

Contradictions arise from varying ligand systems or substrate electronic profiles. Systematic approaches include:

  • Comparative kinetic studies : Measure turnover numbers (TON) under standardized conditions .
  • DFT calculations : Analyze electronic effects of substituents on Pd intermediate stability .

Q. What computational methods support derivative design?

  • Molecular docking : Predict binding affinities to target proteins (e.g., EGFR or CDK2) .
  • ADMET prediction : Tools like SwissADME assess solubility and metabolic stability of boronic acid derivatives pre-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyridine-6-boronic acid
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridine-6-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.